molecular formula C15H12BrNO3 B450529 2-(4-bromo-2-formylphenoxy)-N-phenylacetamide CAS No. 445002-75-5

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide

Cat. No.: B450529
CAS No.: 445002-75-5
M. Wt: 334.16g/mol
InChI Key: CZPQQRBCOIRMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide is an organic compound with the molecular formula C15H12BrNO3 It is a derivative of acetamide, featuring a bromo-substituted phenoxy group and a formyl group

Scientific Research Applications

  • Anticancer Applications :

    • Dhuda et al. (2021) synthesized a series of phenyl acetamides related to 2-(4-bromo-2-formylphenoxy)-N-phenylacetamide, demonstrating potent inhibitory activities against various cancer cell lines, including CNS, Melanoma, and Breast cancer. This underscores the potential of such compounds in cancer therapy (Dhuda et al., 2021).
    • Similarly, Rani et al. (2016) synthesized novel acetamide derivatives for cytotoxic, anti-inflammatory, analgesic, and antipyretic applications, indicating their potential utility in cancer treatment (Rani et al., 2016).
  • Antimicrobial and Antifungal Applications :

    • Fuloria et al. (2014) explored the antimicrobial properties of bromophenol derivatives, including compounds similar to this compound. They found these compounds to be effective against bacterial and fungal strains (Fuloria et al., 2014).
    • Jayadevappa et al. (2012) synthesized 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, which showed superior antimicrobial activity compared to standard drugs, highlighting their potential in combating microbial infections (Jayadevappa et al., 2012).
    • De Melo et al. (2020) reported the antifungal and antibiofilm activity of 2-bromo-N-phenylacetamide against Cryptococcus neoformans, demonstrating its potential in treating fungal infections and in eradicating cryptococcal colonization on medical devices (De Melo et al., 2020).
  • Other Potential Applications :

    • Guo et al. (2018) synthesized a novel bromophenol derivative that showed significant anticancer activity in human lung cancer cells, suggesting a potential application in developing new anticancer drugs (Guo et al., 2018).
    • Xie et al. (2013) synthesized phenylacetamide derivatives with potential anticonvulsant and antidepressant activities, expanding the possible therapeutic applications of such compounds (Xie et al., 2013).

Safety and Hazards

The safety information for “2-(4-Bromo-2-formylphenoxy)acetic acid” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-phenylacetamide typically involves the reaction of 4-bromo-2-formylphenol with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-12-6-7-14(11(8-12)9-18)20-10-15(19)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQQRBCOIRMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.